3,6-Dithiaoctane has been identified as a secondary sulfur-based catalyst poison. This means it can deactivate certain catalysts, particularly those used in homogeneous catalysis, where the catalyst and reactants are in the same phase (usually liquid). The deactivation occurs through chelation, where the sulfur atoms in 3,6-dithiaoctane form strong bonds with the metal center of the catalyst, hindering its ability to bind with the intended reactants []. This property has been studied in the context of understanding catalyst deactivation mechanisms and developing strategies to mitigate it.
3,6-Dithia-1,8-octanediol (a closely related diol form of 3,6-dithiaoctane) has been utilized as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging kinetically labile copper pools in cells. The chelator's ability to bind copper allows the sensor to detect and image these copper pools within living cells, providing valuable insights into cellular copper homeostasis [].
3,6-Dithiaoctane is an organic compound characterized by the presence of two sulfur atoms in its chain structure, specifically located at the 3rd and 6th positions of an octane backbone. Its chemical formula is C8H18S2, and it is classified as a dithiol due to the presence of two thiol (-SH) groups. This compound is notable for its unique properties, which arise from the sulfur atoms that influence its reactivity and interactions with other chemical species.
The biological activity of 3,6-dithiaoctane has been explored in various contexts, particularly regarding its role as a chelator. It has been shown to interact with metal ions, which can influence biological systems by modulating metal availability and activity. The compound's ability to form stable complexes with metals may have implications in pharmacology and toxicology, particularly in studies involving heavy metal detoxification .
Synthesis of 3,6-dithiaoctane can be achieved through several methods:
These synthesis methods are crucial for producing this compound for research and industrial applications.
Studies on the interactions of 3,6-dithiaoctane with various metal ions have provided insights into its chelating ability. For example, research has demonstrated that it forms stable complexes with transition metals such as cobalt and chromium . These interactions are significant for understanding how this compound can influence metal ion behavior in biological and environmental systems.
Several compounds share structural similarities with 3,6-dithiaoctane. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,8-Diamino-3,6-dithiaoctane | C8H18N2S2 | Contains amino groups; used in coordination chemistry |
| 1,4-Dithiobutane | C4H10S2 | Shorter chain; often used as a reducing agent |
| 1,8-Dithiol-octane | C8H18S2 | Similar structure but different functional groups |
| 3-Thia-1-octanol | C8H18OS | Contains oxygen; used in different biochemical applications |
What sets 3,6-dithiaoctane apart from these similar compounds is its specific positioning of sulfur atoms within an octane framework. This arrangement influences its reactivity and interaction capabilities significantly compared to other dithiol or thioether compounds. The unique placement of sulfur allows for distinct coordination chemistry and biological interactions that are not present in other similar compounds.
3,6-Dithiaoctane (CAS 5395-75-5) is an organosulfur compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.30 g/mol. Its structure consists of an ethane backbone (C₂H₄) flanked by two ethylthio (–SCH₂CH₃) groups, forming 1,2-bis(ethylthio)ethane. The compound adopts a staggered conformation due to steric hindrance between sulfur atoms, with a bond angle of approximately 109.5° at the central carbon atoms.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 0.966 g/cm³ | |
| Boiling Point | 217.7°C at 760 mmHg | |
| Refractive Index | 1.501 | |
| Flash Point | 81.2°C | |
| LogP (Partition Coefficient) | 2.49 |
The compound’s InChIKey (DCXDVGKTBDNYRX-UHFFFAOYSA-N) reflects its stereochemical uniqueness. Spectroscopic data, such as ¹H NMR (δ 1.26–1.32 ppm for methyl groups, δ 2.52–2.68 ppm for methylene protons adjacent to sulfur), confirm its structural identity.
The systematic IUPAC name for 3,6-Dithiaoctane is 1,2-bis(ethylsulfanyl)ethane, though it is widely recognized by alternative designations:
The compound’s nomenclature follows the sulfur-priority rule in IUPAC naming, where the longest carbon chain containing sulfur atoms is prioritized. Regional variations include its designation as Lindlar Catalyst Poison in catalytic hydrogenation contexts.
The primary synthesis route involves reacting ethylene glycol derivatives with thiol-containing agents:
For derivatives like 3,6-Dithia-1,8-octanediol (CAS 5244-34-8), thiol-ene reactions between ethanedithiol and ethylene oxide are employed. The diol variant serves as a chelating agent in coordination chemistry.
Reaction Scheme:
$$
\text{ClCH}2\text{CH}2\text{Cl} + 2\,\text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{NaOH}} \text{SCH}2\text{CH}2\text{SCH}2\text{CH}3 + 2\,\text{NaCl}
$$
3,6-Dithiaoctane gained prominence in the 1960s as a ligand in cobalt(III) complexes, where its sulfur atoms facilitated stable coordination geometries. Early studies by Dwyer and MacDermott demonstrated its utility in synthesizing optically active metal complexes.
Coordination Chemistry:
The compound’s N₂S₂ donor sites enable the formation of Ru(II) complexes with substituted phenanthrolines, as shown in spectroelectrochemical studies. For example, [Ru(pdto)(1,10-phenanthroline)]Cl₂ exhibits reversible Ru(II)/Ru(III) redox behavior.
Asymmetric Synthesis:
Derivatives like 3,6-Dithia-1,8-octanediol are used in copper-selective fluorescent sensors and polyhydroxylated alkaloid synthesis.
Catalysis:
The diol variant acts as a poison for Lindlar catalysts, selectively deactivating palladium to prevent over-hydrogenation.
Recent advances include its incorporation into metal-organic frameworks (MOFs) for gas storage, leveraging its flexible thioether linkages.
Acute Toxic;Irritant